N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be acetylated in the presence of a base followed by nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by their C, H and N analysis .Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators such as thromboxane and prostaglandins . This results in a reduction of inflammation and associated symptoms.
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins and thromboxane. When the action of cox enzymes is inhibited by this compound, the production of these inflammatory mediators is reduced . This leads to a decrease in inflammation and pain.
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of inflammatory mediators . This results in a reduction of inflammation and associated symptoms such as pain and swelling.
Biochemical Analysis
Biochemical Properties
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2, which is involved in the inflammatory response . The inhibition of cyclooxygenase-2 by this compound results in reduced production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound induces cell cycle arrest and apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as cyclooxygenase-2, leading to enzyme inhibition . Additionally, it interacts with DNA and proteins involved in cell cycle regulation, thereby influencing gene expression and cellular proliferation . The binding interactions of this compound with these biomolecules are crucial for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy over time . Long-term studies have also indicated potential cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active and inactive metabolites, which can influence the compound’s overall biological activity . Additionally, this compound affects metabolic flux and metabolite levels, contributing to its pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by organic anion transporters, facilitating its intracellular accumulation . Once inside the cell, it binds to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues is also affected by its affinity for specific binding sites .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and acetylation, may influence its subcellular distribution and activity . Additionally, this compound contains targeting signals that direct it to specific cellular compartments, enhancing its biological effects .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-13(24-14-7-3-2-4-8-14)18(23)22-19-15(11-12-25-19)20-21-16-9-5-6-10-17(16)26-20/h2-13H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWMIPCVQJYDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.